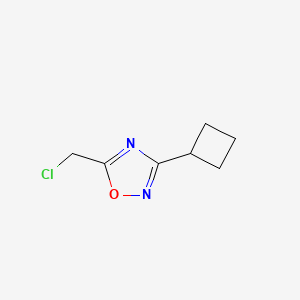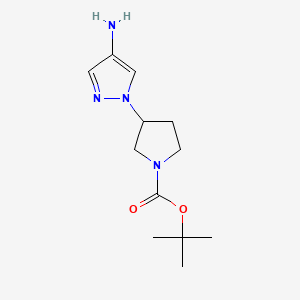
5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole, also known as CMCO, is a novel organic compound that has been used in various scientific research applications. It is a heterocyclic compound consisting of a five-membered ring with two nitrogen atoms, one oxygen atom, one carbon atom, and one chlorine atom. It is a highly versatile compound with a variety of potential uses due to its diverse range of properties. CMCO has been used in organic synthesis, as a reagent in chemical reactions, and as a biological agent.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Synthesis and Biological Roles
Oxadiazoles, including 1,2,4-oxadiazole derivatives, are recognized for their diverse pharmacological activities. These compounds exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. Their synthesis and activity benefit from oxadiazole's ability to form hydrogen bonds with biomacromolecules, enhancing pharmacokinetic properties (Wang et al., 2022).
Therapeutic Worth
The structural feature of 1,3,4-oxadiazole rings facilitates effective binding with various enzymes and receptors in biological systems, leading to a wide range of bioactivities. These compounds have been extensively used for the treatment of various ailments, contributing significantly to medicinal chemistry (Verma et al., 2019).
Applications in Material Science and Sensing
Metal-Ion Sensing Applications
Oxadiazoles, particularly 1,3,4-oxadiazoles, have been identified as promising molecules in the development of chemosensors for metal ions. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them suitable for sensing applications (Sharma et al., 2022).
Synthesis Methods and Strategies
Synthetic Strategies
The synthesis of 1,2,4-oxadiazoles and their psychological utility has been explored, showing potential in treating various mental disorders. Innovative synthetic strategies have been developed to prepare oxadiazole derivatives effective in psychological treatments (Saxena et al., 2022).
Synthetic Approaches
Various synthetic procedures for 1,3,4-oxadiazoles highlight their role as anticancer and antiviral agents. The structural flexibility of oxadiazole derivatives enables the targeted inhibitory activities against cancer and viral infections (Devi et al., 2022).
Propiedades
IUPAC Name |
5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-4-6-9-7(10-11-6)5-2-1-3-5/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZZVBQASSARF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1221278-57-4 |
Source


|
| Record name | 5-(chloromethyl)-3-cyclobutyl-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)





![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)


![8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B581218.png)